6'-(m-Hydroxybenzoyl)loganin

Description

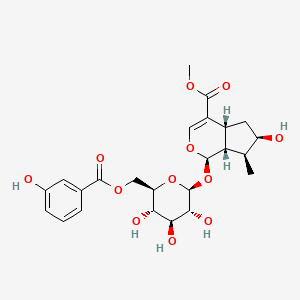

6'-(m-Hydroxybenzoyl)loganin is an iridoid glycoside derivative characterized by the substitution of a meta-hydroxybenzoyl group at the 6' position of the loganin backbone. This structural modification enhances its pharmacological profile compared to the parent compound loganin, a well-studied iridoid glycoside isolated from Cornus officinalis and other medicinal plants. The compound was first isolated from Erythraea centaurium and later identified in Tripterospermum chinense (Gentianaceae), where it demonstrated anti-inflammatory and molecular docking affinity for targets such as JNK1, JAK1, MIF, and SIRT1 . Its molecular formula is C23H28O12, with a molecular weight of 496.47 g/mol.

Properties

CAS No. |

82474-98-4 |

|---|---|

Molecular Formula |

C24H30O12 |

Molecular Weight |

510.5 g/mol |

IUPAC Name |

methyl (1R,4aR,6R,7S,7aR)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(3-hydroxybenzoyl)oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C24H30O12/c1-10-15(26)7-13-14(22(31)32-2)8-34-23(17(10)13)36-24-20(29)19(28)18(27)16(35-24)9-33-21(30)11-4-3-5-12(25)6-11/h3-6,8,10,13,15-20,23-29H,7,9H2,1-2H3/t10-,13+,15-,16-,17+,18-,19+,20-,23-,24+/m1/s1 |

InChI Key |

FLFVLNFBZSLWFZ-FAYXVKSQSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](C[C@@H]2[C@H]1[C@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC(=CC=C4)O)O)O)O)O |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)COC(=O)C4=CC(=CC=C4)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-(m-Hydroxybenzoyl)loganin typically involves the esterification of loganin with m-hydroxybenzoic acid. This reaction can be carried out under mild acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is usually heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of 6’-(m-Hydroxybenzoyl)loganin may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing loganin and subsequently esterifying it with m-hydroxybenzoic acid. This method offers a sustainable and scalable approach to producing the compound .

Chemical Reactions Analysis

Types of Reactions

6’-(m-Hydroxybenzoyl)loganin undergoes various chemical reactions, including:

Oxidation: The hydroxybenzoyl group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the hydroxybenzoyl group can be achieved using reducing agents such as sodium borohydride.

Substitution: The hydroxy group in the hydroxybenzoyl moiety can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Quinones.

Reduction: Reduced hydroxybenzoyl derivatives.

Substitution: Ethers, esters.

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of complex organic molecules.

Biology: Investigated for its role in plant defense mechanisms and secondary metabolism.

Medicine: Exhibits anti-inflammatory, antioxidant, and neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases and inflammation-related disorders.

Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

The biological effects of 6’-(m-Hydroxybenzoyl)loganin are primarily mediated through its interaction with various molecular targets and pathways:

Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.

Neuroprotective Activity: Enhances neuronal survival and function by activating neurotrophic factors and reducing neuroinflammation

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Loganin (Parent Compound)

- Structure : Lacks the m-hydroxybenzoyl group at the 6' position.

- Pharmacological Activities: Cardioprotective: Inhibits angiotensin II-induced cardiac hypertrophy by suppressing JAK2/STAT3 and NF-κB pathways, reducing fibrosis and inflammation . Neuroprotective: Mitigates oxidative stress in neuronal cells and Parkinson’s disease models . Hepatoprotective: Blocks NLRP3 inflammasome activation, alleviating nonalcoholic steatohepatitis (NASH) .

- Pharmacokinetics : Low oral bioavailability due to efflux via MRP2 transporters and pH-dependent absorption in the intestine .

Key Differences:

6'-(m-Hydroxybenzoyl)loganin exhibits stronger anti-inflammatory activity (e.g., NO inhibition) and enhanced binding to inflammatory targets (JAK1, MIF) compared to loganin . The hydroxybenzoyl group may improve membrane permeability or target specificity.

Morroniside

- Structure : Structural isomer of loganin with a methyl group at C7 and hydroxylation at C6.

- Pharmacological Activities :

- Comparison :

While both morroniside and this compound are iridoid glycosides, the latter’s hydroxybenzoyl group confers distinct anti-inflammatory properties absent in morroniside.

Secologanin Derivatives

- Examples : Secologanin dimethyl acetal, cantleyoside.

- Structure : Secoiridoids with open-ring configurations.

- Activities: Precursors in terpenoid indole alkaloid biosynthesis. Limited direct pharmacological data compared to this compound.

- Comparison :

The closed-ring structure of this compound may enhance stability and bioavailability compared to secologanin derivatives .

Other Acylated Loganin Derivatives

- Examples : 7-Caffeoyloxysweroside, 4’-m-hydroxybenzoyl loganin.

- Activities :

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Activities |

|---|---|---|---|---|

| 6'-(m-HB)loganin | 6'-m-hydroxybenzoyl | C23H28O12 | 496.47 | Anti-inflammatory, JAK1/MIF inhibition |

| Loganin | None | C17H26O10 | 390.38 | Cardioprotective, hepatoprotective |

| Morroniside | C7 methyl, C8 hydroxyl | C17H26O11 | 406.38 | Antidiabetic, neuroprotective |

| 4’-m-HB loganin | 4’-m-hydroxybenzoyl | C23H28O12 | 496.47 | Anti-inflammatory, SIRT1 binding |

Table 2: Pharmacokinetic and Mechanistic Differences

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.